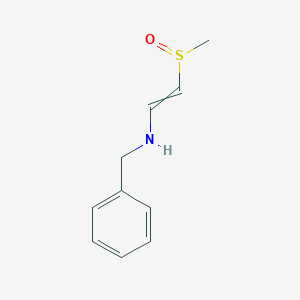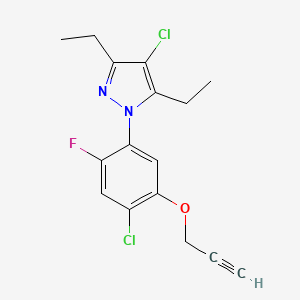![molecular formula C18H32O2Si B14315712 2,4-Di-tert-butyl-6-[ethoxy(dimethyl)silyl]phenol CAS No. 106693-79-2](/img/structure/B14315712.png)
2,4-Di-tert-butyl-6-[ethoxy(dimethyl)silyl]phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Di-tert-butyl-6-[ethoxy(dimethyl)silyl]phenol is an organic compound that belongs to the class of alkylated phenols. It is characterized by the presence of two tert-butyl groups, an ethoxy(dimethyl)silyl group, and a phenolic hydroxyl group. This compound is known for its antioxidant properties and is used in various industrial applications to prevent the degradation of materials.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Di-tert-butyl-6-[ethoxy(dimethyl)silyl]phenol typically involves the alkylation of phenol derivatives. One common method is the alkylation of 2,4-di-tert-butylphenol with ethoxy(dimethyl)silyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an aprotic solvent like tetrahydrofuran (THF) under an inert atmosphere to prevent moisture from interfering with the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity of the final product. The use of automated systems and advanced analytical techniques ensures consistent quality and minimizes the risk of contamination.
Análisis De Reacciones Químicas
Types of Reactions
2,4-Di-tert-butyl-6-[ethoxy(dimethyl)silyl]phenol undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding hydroquinones.
Substitution: The ethoxy(dimethyl)silyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones and related derivatives.
Reduction: Hydroquinones.
Substitution: Various substituted phenols depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2,4-Di-tert-butyl-6-[ethoxy(dimethyl)silyl]phenol has several scientific research applications:
Chemistry: Used as an antioxidant to prevent the oxidation of sensitive compounds in chemical reactions.
Biology: Investigated for its potential protective effects against oxidative stress in biological systems.
Medicine: Studied for its potential use in preventing oxidative damage in cells and tissues.
Industry: Used as a stabilizer in polymers, fuels, and lubricants to prevent degradation.
Mecanismo De Acción
The antioxidant properties of 2,4-Di-tert-butyl-6-[ethoxy(dimethyl)silyl]phenol are attributed to its ability to donate hydrogen atoms from the phenolic hydroxyl group, neutralizing free radicals and preventing oxidative damage. The ethoxy(dimethyl)silyl group enhances the compound’s lipophilicity, allowing it to interact with lipid membranes and protect them from peroxidation. The tert-butyl groups provide steric hindrance, preventing the compound from undergoing unwanted side reactions.
Comparación Con Compuestos Similares
Similar Compounds
2,4-Di-tert-butylphenol: Similar structure but lacks the ethoxy(dimethyl)silyl group.
2,6-Di-tert-butylphenol: Another alkylated phenol with antioxidant properties.
Butylated hydroxytoluene (BHT): A widely used antioxidant in food and industrial applications.
Uniqueness
2,4-Di-tert-butyl-6-[ethoxy(dimethyl)silyl]phenol is unique due to the presence of the ethoxy(dimethyl)silyl group, which enhances its lipophilicity and allows it to interact more effectively with lipid membranes. This makes it particularly useful in applications where protection of lipid-containing materials is essential.
Propiedades
Número CAS |
106693-79-2 |
|---|---|
Fórmula molecular |
C18H32O2Si |
Peso molecular |
308.5 g/mol |
Nombre IUPAC |
2,4-ditert-butyl-6-[ethoxy(dimethyl)silyl]phenol |
InChI |
InChI=1S/C18H32O2Si/c1-10-20-21(8,9)15-12-13(17(2,3)4)11-14(16(15)19)18(5,6)7/h11-12,19H,10H2,1-9H3 |
Clave InChI |
SBSHEHAIBBEOBE-UHFFFAOYSA-N |
SMILES canónico |
CCO[Si](C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


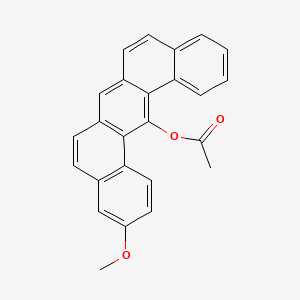

![8-[3-(Hydroxymethyl)-2,2-dimethylcyclopropyl]-6-methyloct-5-en-2-ol](/img/structure/B14315648.png)
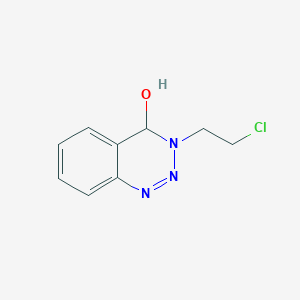
![2,6-Dimethyl-7-phenyl-3,8-dihydroimidazo[4,5-g]indole](/img/structure/B14315660.png)
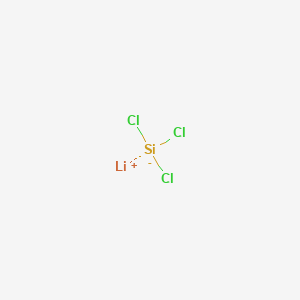
![2-[(2,2-Difluoro-2-nitroethoxy)(difluoro)methoxy]-1,1-difluoro-1-nitroethane](/img/structure/B14315670.png)

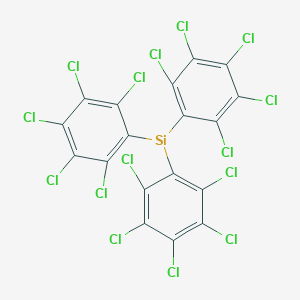
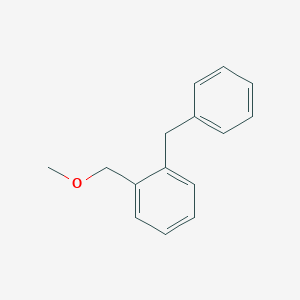
![1-(Butylamino)-3-[(1H-indol-4-yl)oxy]propan-2-ol](/img/structure/B14315727.png)
